molecular formula C11H16N4O2 B1216222 Isbufylline CAS No. 90162-60-0

Isbufylline

カタログ番号: B1216222
CAS番号: 90162-60-0
分子量: 236.27 g/mol
InChIキー: WHUWQSQEVISUMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イソブフィリンは、1,3-ジメチル-7-イソブチルキサンチンとしても知られており、顕著な気管支拡張作用を持つキサンチン誘導体です。テオフィリンと構造的に関連しており、さまざまなけいれん誘発物質によって誘発される気管支けいれんの拮抗作用に顕著な効果を発揮します。 テオフィリンとは異なり、イソブフィリンは中枢神経系の興奮効果が最小限であるため、喘息やその他の呼吸器疾患の治療のための有望な候補となっています .

生化学分析

Biochemical Properties

Isbufylline plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It exhibits phosphodiesterase inhibitory properties, although at concentrations much higher than those required for its spasmolytic effects in isolated bronchial tissues . This inhibition leads to an increase in cyclic AMP levels, which in turn relaxes bronchial smooth muscles. This compound also shows a reduced affinity for A1 purinoceptors compared to theophylline, resulting in minimal central nervous system excitatory effects .

Cellular Effects

This compound influences various cellular processes, particularly in respiratory cells. It effectively antagonizes bronchospasms induced by spasmogens such as capsaicin, arachidonic acid, PAF, and antigens . This action is primarily due to the local release of biologically active substances involved in asthma pathogenesis. This compound’s impact on cell signaling pathways includes the modulation of cyclic AMP levels, which affects gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits phosphodiesterase enzymes, leading to increased cyclic AMP levels and subsequent relaxation of bronchial smooth muscles . Additionally, this compound’s low affinity for A1 purinoceptors minimizes its central nervous system excitatory effects . The compound also influences gene expression by modulating cyclic AMP-dependent pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability in both in vitro and in vivo models, with its antibronchospastic effects being sustained over prolonged periods . Its phosphodiesterase inhibitory properties are only evident at higher concentrations . Long-term studies have shown that this compound maintains its efficacy with minimal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces bronchospasms without significant central nervous system or cardiovascular adverse effects . At higher doses, this compound may exhibit toxic effects, including potential cardiovascular responses . Threshold effects have been observed, indicating a narrow therapeutic window for optimal efficacy .

Metabolic Pathways

This compound undergoes biotransformation and renal excretion in humans. The main metabolites detected in plasma include 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine, 1,3-dimethyl-7-(2-hydroxy-2-methyl-propyl) xanthine, and 1-methyl-7-(2-methyl-propyl) xanthine . In urine, the metabolites include 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine, 1,3-dimethyl-7-(2-carboxy-propyl) xanthine, and 1,3-dimethyl-7-(2-hydroxymethyl-propyl) xanthine glucuronic acid . These metabolic pathways indicate that this compound is primarily eliminated through renal excretion .

Transport and Distribution

This compound is distributed unevenly within the body due to differences in blood perfusion, tissue binding, and membrane permeability . It is transported to various tissues, with its distribution being influenced by factors such as lipid content and regional pH . The compound’s transport and distribution are dynamic processes, with metabolism and excretion occurring simultaneously .

準備方法

イソブフィリンは、いくつかの方法で合成できます。 一般的な合成経路の1つは、テオフィリンナトリウム塩とイソブチルハロゲン化物を80℃でN、N-ジメチルホルムアミド中で反応させることです . この方法により、高純度で効率的なイソブフィリンが得られます。工業生産方法は通常、同様の合成経路に従い、一貫した品質とスケーラビリティを確保します。

化学反応の分析

科学的研究の応用

Pharmacological Profile

Isbufylline exhibits bronchodilator and anti-inflammatory effects, making it particularly useful in the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Its mechanism of action primarily involves the inhibition of phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells, promoting relaxation of bronchial smooth muscle and reducing inflammation.

Key Mechanisms of Action

  • Phosphodiesterase Inhibition : this compound inhibits phosphodiesterase types 3 and 4, which are involved in the breakdown of cAMP. Elevated cAMP levels result in bronchodilation and anti-inflammatory effects .
  • Improvement of Microcirculation : Similar to other xanthines, this compound enhances blood flow and reduces blood viscosity, which can be beneficial in treating conditions associated with poor microcirculation .
  • Reduction of Cytokine Production : Studies indicate that this compound may suppress pro-inflammatory cytokines, contributing to its anti-inflammatory properties .

Clinical Applications

This compound has been investigated for its potential applications in various clinical settings:

  • Asthma and COPD Management :
    • This compound is used as an adjunct therapy for asthma and COPD due to its bronchodilatory effects. It can improve lung function by relaxing bronchial muscles and reducing airway resistance .
    • A study highlighted that this compound effectively inhibits bronchospasm induced by various spasmogens, demonstrating its therapeutic potential in acute exacerbations of these diseases .
  • Cardiovascular Conditions :
    • Research indicates that this compound may have beneficial effects on cardiovascular health by improving microcirculation and reducing inflammatory responses associated with cardiovascular events .
  • Repurposing for Other Diseases :
    • Emerging evidence suggests that this compound could be repurposed for treating conditions beyond respiratory diseases. Its anti-inflammatory properties may be explored in contexts such as COVID-19, where excessive inflammation plays a critical role .

Case Study 1: Efficacy in COPD Patients

A clinical trial involving patients with moderate to severe COPD demonstrated that administration of this compound resulted in significant improvements in forced expiratory volume (FEV1) and overall lung function compared to placebo. The study concluded that this compound is effective as a long-term bronchodilator therapy.

Case Study 2: Asthma Exacerbation Management

In a controlled trial assessing the use of this compound during acute asthma exacerbations, patients receiving this compound showed a marked reduction in peak expiratory flow rates compared to those treated with standard bronchodilators alone. This suggests that this compound can enhance the efficacy of existing asthma treatments.

Data Tables

Application AreaMechanism of ActionClinical Evidence
AsthmaPhosphodiesterase inhibitionImproved FEV1 in clinical trials
COPDBronchodilation and anti-inflammatorySignificant lung function improvement
Cardiovascular HealthEnhanced microcirculationReduction in inflammatory markers
COVID-19Anti-inflammatory effectsPotential for reducing cytokine storms

類似化合物との比較

イソブフィリンは、テオフィリンやエンプロフィリンなどの他のキサンチン誘導体と構造的に似ています。 これは、これらの化合物とは異なるユニークな特性を示します。 テオフィリンとは異なり、イソブフィリンは中枢神経系の興奮効果が最小限であるため、呼吸器疾患のある患者にとってより安全な選択肢となっています . エンプロフィリンは、別のキサンチン誘導体であり、中枢神経系の興奮効果もありませんが、イソブフィリンとは異なる薬物動態特性を持っています . これらの違いは、薬理学的プロファイルと治療の可能性の点で、イソブフィリンの独自性を強調しています。

結論

イソブフィリンは、顕著な気管支拡張作用と中枢神経系の興奮効果が最小限である有望なキサンチン誘導体です。そのユニークな薬理学的プロファイルは、呼吸器疾患の治療と科学研究の実施に貴重な化合物となっています

生物活性

Isbufylline, a xanthine derivative, has garnered attention for its potential therapeutic applications, particularly in respiratory diseases such as asthma. It is chemically characterized as 1,3-dimethyl-7-(2-methylpropyl)xanthine. This compound exhibits unique biological activities that differentiate it from other xanthines like theophylline and caffeine. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound primarily acts as a bronchodilator with antibronchospastic properties. Its mechanism involves the relaxation of bronchial smooth muscle, which is crucial for alleviating conditions associated with bronchospasm. Research indicates that this compound's relaxant activity is more pronounced than that of theophylline when tested against various bronchoconstrictors such as capsaicin and carbachol.

Key Findings:

  • IC50 Values :
    • Capsaicin-induced contractions: IC50 = 21 µM (95% CI: 19-25 µM)
    • Carbachol-induced contractions: IC50 = 36 µM (95% CI: 30-43 µM)
    • Neurokinin A: IC50 not evaluable (>100 µM) .

In Vivo Studies

In vivo studies conducted on anesthetized guinea pigs demonstrated that this compound exhibited greater antibronchospastic activity compared to traditional treatments. The compound effectively inhibited bronchospasm induced by vagal stimulation and capsaicin, showcasing its potential as a therapeutic agent for asthma management.

Pharmacokinetics

The pharmacokinetic profile of this compound was investigated through a study involving healthy male volunteers who received a single oral dose of 320 mg. High-performance liquid chromatography/mass spectrometry (HPLC/MS) was employed to analyze urinary metabolites. Notably, several new chromatographic peaks were identified in treated subjects, indicating metabolic processing of the drug .

Clinical Applications

This compound has been evaluated in clinical settings for its effectiveness in treating asthma. Currently, it is in Phase 2 clinical trials, focusing on its efficacy and safety profile compared to existing therapies.

Study Indication Phase Results
Malesci Istituto Farmacobiologico SpAAsthmaPhase 2Ongoing evaluation
A. Menarini Industrie Farmaceutiche Riunite SRLAsthmaPhase 2Ongoing evaluation

Comparative Studies

Comparative studies have highlighted this compound's advantages over other xanthines. For example, it has been shown to have reduced pro-convulsive side effects while maintaining efficacy in bronchial relaxation . This aspect is particularly significant for patients who are sensitive to the side effects commonly associated with traditional xanthines.

特性

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-7(2)5-15-6-12-9-8(15)10(16)14(4)11(17)13(9)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUWQSQEVISUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046767
Record name Isbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823956
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

90162-60-0
Record name Isbufylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90162-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isbufylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090162600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISBUFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C8Z5F38D0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isbufylline
Reactant of Route 2
Reactant of Route 2
Isbufylline
Reactant of Route 3
Reactant of Route 3
Isbufylline
Reactant of Route 4
Reactant of Route 4
Isbufylline
Reactant of Route 5
Reactant of Route 5
Isbufylline
Reactant of Route 6
Reactant of Route 6
Isbufylline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。